Majonoside-R1 -

Majonoside-R1

Catalog Number: EVT-1590333
CAS Number:
Molecular Formula: C42H72O15
Molecular Weight: 817 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Majonoside-R1 is a triterpenoid saponin. It has a role as a metabolite.
Overview

Majonoside R1 is a member of the ocotillol-type ginsenosides, which are a subclass of dammarane-type triterpenoid saponins. These compounds are primarily derived from various species of the Panax genus, particularly Panax notoginseng and Panax ginseng. Majonoside R1 features a unique five-membered epoxy ring at the C-20 position, a characteristic that distinguishes it from other ginsenosides.

Source

Majonoside R1 is predominantly extracted from the roots of Panax notoginseng, a traditional medicinal herb used in East Asian medicine. This plant is known for its numerous health benefits, including anti-inflammatory and antioxidant properties. The extraction of majonoside R1 typically involves specialized techniques to isolate the compound while preserving its structural integrity.

Classification

Majonoside R1 belongs to the ocotillol subgroup of ginsenosides, which includes other compounds such as majonoside R2 and pseudoginsenoside F11. These compounds are categorized based on their structural features and biological activities, with ocotillol-type ginsenosides being recognized for their distinct pharmacological profiles.

Synthesis Analysis

Methods

Synthesis of majonoside R1 can be achieved through both natural extraction and synthetic methods. The natural extraction process involves:

  1. Plant Material Preparation: Roots of Panax notoginseng are harvested and dried.
  2. Solvent Extraction: The dried roots are subjected to solvent extraction using ethanol or methanol to dissolve the saponins.
  3. Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate majonoside R1.

In synthetic approaches, techniques such as semisynthesis may be utilized, where precursors derived from other ginsenosides undergo chemical modifications to yield majonoside R1.

Technical Details

The synthesis often involves steps like acetylation, oxidation, and hydrolysis, which modify the sugar moieties attached to the core structure of the ginsenoside. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of majonoside R1.

Molecular Structure Analysis

Structure

Majonoside R1 has a complex molecular structure characterized by:

  • Core Structure: A dammarane skeleton typical of ginsenosides.
  • Functional Groups: Hydroxyl groups (-OH) at various positions, contributing to its solubility and reactivity.
  • Epoxy Ring: A five-membered epoxy ring at the C-20 position, which is crucial for its biological activity.

Data

The molecular formula of majonoside R1 is C30H50O9C_{30}H_{50}O_9, with a molecular weight of approximately 530.7 g/mol. Spectroscopic data obtained from NMR and MS provide detailed insights into its structural configuration.

Chemical Reactions Analysis

Reactions

Majonoside R1 undergoes various chemical reactions that can alter its structure and biological activity:

  1. Hydrolysis: The cleavage of glycosidic bonds can lead to the formation of aglycones and simpler sugars.
  2. Oxidation: The presence of hydroxyl groups allows for oxidation reactions that may enhance or modify its pharmacological properties.
  3. Acetylation: This reaction can increase lipid solubility, potentially enhancing absorption in biological systems.

Technical Details

These reactions are typically carried out under controlled conditions using reagents like acids or bases, with careful monitoring of temperature and pH to optimize yields.

Mechanism of Action

Process

The mechanism by which majonoside R1 exerts its biological effects involves several pathways:

  1. Cell Signaling Modulation: Majonoside R1 interacts with cell membrane receptors, influencing signaling pathways related to inflammation and apoptosis.
  2. Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress within cells.
  3. Regulation of Gene Expression: The compound may modulate the expression of genes involved in various metabolic processes.

Data

Research indicates that majonoside R1 exhibits significant anti-inflammatory effects in vitro, with studies demonstrating its ability to inhibit pro-inflammatory cytokines in cell cultures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.
  • Melting Point: Specific melting point data for majonoside R1 is limited but generally falls within typical ranges for similar compounds.

Chemical Properties

Relevant analyses often involve chromatographic techniques to determine purity and concentration in formulations.

Applications

Majonoside R1 has several scientific applications:

  • Pharmacology: Investigated for its potential therapeutic effects in treating conditions such as diabetes, cancer, and cardiovascular diseases.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing health due to its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its skin-soothing and anti-aging effects.

Research continues into optimizing extraction methods and understanding the full range of biological activities associated with majonoside R1, paving the way for innovative applications in health and wellness industries.

Biosynthesis and Natural Occurrence of Majonoside-R1

Phylogenetic Distribution in Panax vietnamensis Variants

Majonoside-R1 (M-R1) is an ocotillol-type saponin predominantly found in the Vietnamese ginseng complex, specifically within two taxonomically distinct variants: Panax vietnamensis var. vietnamensis (PVV) and Panax vietnamensis var. fuscidiscus (PVF). PVF, discovered in Lai Châu Province (Vietnam) and Yunnan (China), accumulates M-R1 as a dominant ginsenoside, contrasting sharply with PVV (endemic to the Ngọc Linh massif), where M-R1 occurs only minimally. Untargeted metabolomics profiling of 42 PVF and 12 PVV roots quantified this divergence: M-R1 abundance in PVF was 6.8-fold higher than in PVV, positioning it among six PVF-specific chemical markers [7]. This chemotypic divergence is attributed to ecological adaptations—PVF thrives at higher altitudes (>2,000 m) with distinct soil microbiota, while PVV occupies lower elevations (1,500–1,800 m). Such environmental pressures drive differential expression of terpenoid backbone biosynthesis genes, funneling metabolic flux toward M-R1 in PVF [3] [7].

Table 1: Chemotypic Differentiation of M-R1 in Panax vietnamensis Variants

VarietyGeographic OriginAltitude RangeM-R1 Content (Relative Abundance)Key Co-Occurring Saponins
P. vietnamensis var. fuscidiscus (PVF)Lai Châu (Vietnam), Yunnan (China)>2,000 m++++ (High)Vinaginsenoside R2, Notoginsenoside R4
P. vietnamensis var. vietnamensis (PVV)Kon Tum/Quảng Nam (Vietnam)1,500–1,800 m+ (Trace)Majonoside R2, Vinaginsenoside R13

Biosynthetic Pathways of Ocotillol-Type Saponins

M-R1 biosynthesis follows the conserved mevalonate (MVA) pathway for triterpenoid skeleton assembly but diverges at post-cyclization modification steps specific to ocotillol-type saponins. The process initiates with cytosolic acetyl-CoA condensation, yielding the C30 precursor 2,3-oxidosqualene. Cyclization by dammarenediol synthase (DDS) produces dammarenediol-II, the foundational scaffold for ocotillols. A cytochrome P450 monooxygenase (CYP716A subfamily) then catalyzes hydroxylation at C-20, generating protopanaxadiol (PPD). Crucially, ocotillol-type biosynthesis branches from PPD via epoxidation at C-20/C-22, forming a characteristic tetrahydrofuran ring—a signature structural feature of M-R1 [4] [8]. Subsequent glycosylation by UDP-glycosyltransferases (UGTs) attaches a glucose moiety to the C-3 hydroxyl group. Specifically, UGT94 subfamily enzymes transfer UDP-glucose to the aglycone, yielding M-R1’s final structure: 20(S),24(R)-epoxy-dammarane-3β,12β,25-triol 3-O-β-D-glucopyranoside [4] [7].

Table 2: Key Enzymatic Steps in Majonoside-R1 Biosynthesis

StepEnzyme ClassGene FamilyReaction CatalyzedProduct
1. Triterpene cyclizationOxidosqualene cyclaseDDSCyclizes 2,3-oxidosqualeneDammarenediol-II
2. C-20 HydroxylationCytochrome P450CYP716AHydroxylates dammarenediol-IIProtopanaxadiol (PPD)
3. Epoxy ring formationP450 epoxidaseCYP725A*Oxidizes C-20/C-22 of PPDOcotillol aglycone
4. GlucosylationGlycosyltransferaseUGT94Transfers glucose to C-3-OHMajonoside-R1

Note: Putative CYP725A involvement inferred from transcriptomic co-expression patterns [6] [8]

Genetic and Enzymatic Regulation of Majonoside-R1 Production

Genomic studies of PVF reveal that M-R1 accumulation correlates with tandem gene duplication in the CYP716 and UGT loci. The P. vietnamensis genome (3.0 Gb, 79,374 genes) harbors three squalene monooxygenase (SQE) isozymes and 14 CYP716 paralogs, with CYP716A47v2 exhibiting 18-fold higher expression in PVF roots versus PVV. This isoform preferentially oxidizes dammarenediol-II toward ocotillol intermediates rather than PPD/PPT-type saponins [6]. Similarly, UGT94K2 and UGT94K4 show PVF-specific induction, glycosylating ocotillol aglycones at C-3 with 92% substrate specificity. Elicitors like methyl jasmonate (MeJA) upregulate these genes via JAZ-repressor degradation, activating transcription factors (e.g., bHLH18, MYC2) that bind promoter elements of CYP716A47v2 and UGT94K4 [6] [8]. Hairy root cultures transformed with Agrobacterium rhizogenes overexpressing CYP716A47v2 yielded a 2.3-fold increase in M-R1 titers, confirming its regulatory dominance [6] [9].

Table 3: Regulatory Genes Modulating M-R1 Biosynthesis in P. vietnamensis

Gene IdentifierGene NameFunctionExpression Fold-Change (PVF vs. PVV)Response to MeJA
Pv_CYP716A47v2Cytochrome P450 716A47C-20 hydroxylation/epoxidation18.0xStrong induction
Pv_UGT94K4UDP-glycosyltransferase 94K4C-3 glucosylation9.5xModerate induction
Pv_SQE2Squalene epoxidase 2Oxidosqualene synthesis3.2xWeak induction
Pv_MYC2Transcription factor MYC2Activates CYP716/UGT promoters6.8xStrong induction

Compounds Mentioned

  • Majonoside-R1
  • Vinaginsenoside R2
  • Notoginsenoside R4
  • Majonoside R2
  • Vinaginsenoside R13
  • Pseudoginsenoside F11
  • Ginsenoside Rd
  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Notoginsenoside Fa
  • Notoginsenoside Fc
  • Quinquenoside R1

Properties

Product Name

Majonoside-R1

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O15

Molecular Weight

817 g/mol

InChI

InChI=1S/C42H72O15/c1-37(2)25(46)10-12-39(5)24-15-20(45)27-19(42(8)14-11-26(57-42)38(3,4)52)9-13-40(27,6)41(24,7)16-21(34(37)39)53-36-33(31(50)29(48)23(18-44)55-36)56-35-32(51)30(49)28(47)22(17-43)54-35/h19-36,43-52H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,39+,40+,41+,42-/m0/s1

InChI Key

TVWNWTCNFUZDDJ-OKTAXTKLSA-N

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C

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